4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane (hereafter referred to as Compound 2b) is a fluorinated pinacol boronate ester. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound features a 2,4,6-trifluorophenyl group attached to a 1,3,2-dioxaborolane backbone, with four methyl groups providing steric protection to the boron center. Key attributes include:
- High yield synthesis: Achieved via a base-free Pd-catalyzed C–Cl borylation reaction, yielding 99% under mild conditions .
- Physical properties: Pale yellow solid with molecular weight 258.05 g/mol .
- Applications: Used in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSOTRDCTUSXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699024 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325143-04-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,4,6-trifluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids/Boronate Esters: From oxidation reactions.
Substituted Aryl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful for:
- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The trifluorophenyl group enhances the reactivity and selectivity of the coupling process .
- Boronic Acid Derivatives : It can be converted into boronic acids that are essential intermediates in the synthesis of pharmaceuticals and agrochemicals .
Materials Science
In materials science, this dioxaborolane compound is utilized for:
- Polymer Chemistry : It can be used as a monomer or additive in the production of boron-containing polymers that exhibit improved thermal and mechanical properties .
- Nanomaterials : The compound has potential applications in the development of nanostructured materials due to its ability to form stable complexes with various metal ions .
Medicinal Chemistry
The compound's unique structure allows it to play a role in medicinal chemistry:
- Drug Development : Its derivatives have shown promise as potential drug candidates due to their biological activity against various targets. The trifluoromethyl group is known to enhance metabolic stability and bioavailability .
- Diagnostic Agents : Boron-containing compounds are being investigated for use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes the unique properties of boron .
Data Tables
| Application Area | Specific Use |
|---|---|
| Organic Synthesis | Cross-coupling reactions |
| Synthesis of boronic acid derivatives | |
| Materials Science | Polymer chemistry |
| Development of nanomaterials | |
| Medicinal Chemistry | Drug development |
| Diagnostic agents for BNCT |
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal by-products. This highlights its utility as a reagent that enhances reaction efficiency in organic synthesis .
Case Study 2: Boron Neutron Capture Therapy
Research into the application of this compound in BNCT has shown promising results. The incorporation of boron into tumor-targeting agents has been studied to improve the selectivity and efficacy of cancer treatments. Preliminary animal studies indicated that compounds derived from this dioxaborolane exhibited enhanced tumor uptake compared to traditional agents .
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The molecular targets and pathways involved include:
Palladium-Catalyzed Coupling: Formation of carbon-carbon bonds via transmetalation and reductive elimination steps.
Oxidation Pathways: Conversion to boronic acids or esters through oxidative processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Fluorinated Phenyl Derivatives
Compound 2b belongs to a family of fluorinated arylboronates synthesized via Pd-catalyzed borylation. Key analogs include:
| Compound ID | Substituents | Yield (%) | Physical State | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 2b | 2,4,6-Trifluorophenyl | 99 | Pale yellow solid | 258.05 | Cross-coupling reactions |
| 2a | 2,6-Difluorophenyl | N/A | N/A | 241.12 | Intermediate in drug synthesis |
| 2c | 2,3,5,6-Tetrafluorophenyl | N/A | N/A | 276.04 | High-stability materials |
| 2d | Perfluorophenyl | N/A | N/A | 299.93 | Specialty polymers |
| 13 | 3,4,5-Trifluorophenyl (isomer) | ≥98 | Liquid | 258.05 | Solvent-based reactions |
Key Observations :
- Regiochemistry : The 2,4,6-trifluorophenyl group in 2b provides a balance between electronic effects (strong electron-withdrawing) and steric accessibility, enabling high reactivity in cross-coupling reactions .
- Yield Superiority : 2b ’s 99% yield outperforms analogs like 2a and 2c , likely due to optimized fluorine substitution patterns that reduce steric hindrance during catalysis .
- Physical State : Unlike the liquid 3,4,5-trifluorophenyl isomer (), 2b is a solid, facilitating purification and handling in solid-phase synthesis .
Electronic and Steric Comparisons with Non-Fluorinated Analogs
Mesityl and Bulky Aryl Derivatives
Key Observations :
- Steric Effects : MesBpin and TipBpin exhibit lower reactivity in cross-coupling due to bulky substituents obstructing catalyst access to the boron center. 2b ’s fluorine atoms, being smaller than methyl or isopropyl groups, minimize steric interference .
- Electronic Effects : Fluorine’s electronegativity enhances the electrophilicity of 2b ’s boron center compared to MesBpin, accelerating transmetalation in Pd-catalyzed reactions .
Styryl and Alkynyl Derivatives
Key Observations :
Stability and Handling
- Chemical Stability: 2b’s fluorine substituents stabilize the boron center against hydrolysis and oxidation, outperforming non-fluorinated analogs like 2-(naphthalen-1-yl)-dioxaborolane () .
- Storage : As a solid, 2b is less prone to degradation than liquid analogs (e.g., 3,4,5-trifluorophenyl isomer), which may require inert atmosphere storage .
Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane (CAS No. 325143-04-2) is a boron-containing compound that has gained attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄BF₃O₂
- Molecular Weight : 258.04 g/mol
- Melting Point : 44–46 °C
- Boiling Point : 269 °C (approx.) at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction of boron compounds with trifluorophenyl derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions typical of boron compounds. It is primarily known for its role in:
- Catalysis : Acting as a catalyst in cross-coupling reactions which are fundamental in organic synthesis.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular processes.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
- Catalytic Applications :
Data Table: Biological Activity Overview
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
